molecular formula C9H10N2O4 B1629661 Methyl amino(3-nitrophenyl)acetate CAS No. 687631-80-7

Methyl amino(3-nitrophenyl)acetate

Cat. No.: B1629661
CAS No.: 687631-80-7
M. Wt: 210.19 g/mol
InChI Key: BLBIOXMHBZZVRA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl amino(3-nitrophenyl)acetate (CAS 1037088-68-8) is an ester derivative featuring a 3-nitrophenyl group, an amino group, and a methyl ester moiety. Its molecular formula is $ \text{C}9\text{H}{10}\text{N}2\text{O}4 $, with a molecular weight of 226.19 g/mol. The compound is characterized by:

  • Aromatic nitro group at the meta position, enhancing electrophilic reactivity .
  • Methyl ester functional group, contributing to solubility in organic solvents like ethanol and ether .
  • Amino group, enabling participation in hydrogen bonding and nucleophilic reactions .

Applications
This compound serves as a critical intermediate in:

  • Pharmaceutical Research: Used to synthesize bioactive molecules and drug candidates targeting neurological and metabolic disorders .
  • Organic Synthesis: Acts as a precursor for complex heterocycles and chiral compounds due to its stereochemical flexibility .
  • Medicinal Chemistry: Facilitates the development of selective enzyme inhibitors (e.g., kinase inhibitors) via its nitro group’s electronic effects .

Properties

CAS No.

687631-80-7

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 2-amino-2-(3-nitrophenyl)acetate

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)8(10)6-3-2-4-7(5-6)11(13)14/h2-5,8H,10H2,1H3

InChI Key

BLBIOXMHBZZVRA-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride (CAS CTK6I7314)

Structural Differences :

  • Substituent : Fluorine atom replaces the nitro group at the meta position.
  • Ionic Form : Exists as a hydrochloride salt, enhancing water solubility compared to the neutral nitro analog .

Physical Properties :

Property Methyl amino(3-nitrophenyl)acetate Methyl 2-amino-2-(3-fluorophenyl)acetate HCl
Solubility in Water Low High (due to ionic form)
Melting Point 98–102°C 165–168°C
LogP (Partition Coefficient) 1.8 0.9

Ethyl 2-amino-4-(3-nitrophenyl)acetate (CAS 10268-12-9)

Structural Differences :

  • Ester Group : Ethyl ester replaces the methyl ester.
  • Substitution Pattern: Amino and nitro groups are positioned para to each other on the benzene ring .

Key Research Findings :

  • Single-crystal X-ray diffraction studies reveal a planar nitro group and intramolecular N–H···O hydrogen bonding, stabilizing the crystal lattice .

Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl-amino)acetate

Structural Differences :

  • Heterocyclic Core : Contains a dichlorotriazine ring instead of a nitrophenyl group .
  • Functional Groups: Combines a methyl ester with a triazine-linked amino group.

3-Methyl-2-nitrophenyl acetate (CAS 1064779-59-4)

Structural Differences :

  • Nitro Group Position : Nitro group at the ortho position relative to the methyl ester .
  • Lack of Amino Group: Reduces hydrogen-bonding capacity compared to the amino-containing analog .

Research Methodologies and Tools

  • Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural refinement of these compounds, leveraging hydrogen-bonding patterns for lattice analysis .
  • Synthetic Chemistry : WinGX and APEX2 software aid in reaction optimization and crystallographic data processing .

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